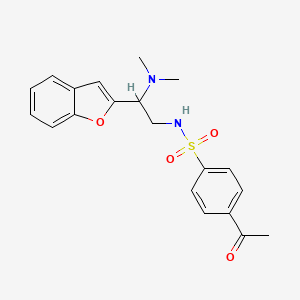

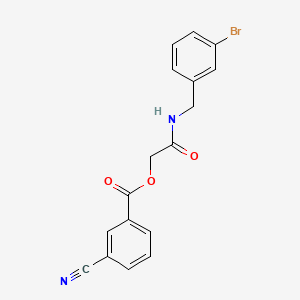

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Antimicrobial Activity

- Activated Nitriles in Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety were prepared, starting with a related sulfonyl piperidin compound. These compounds demonstrated significant antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents (Ammar et al., 2004).

Anticancer Potential

- Novel Anticancer Compounds : A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized, showing potential anticancer activity. This indicates the role of similar sulfonamide compounds in cancer treatment (Szafrański & Sławiński, 2015).

Synthesis of Polyfunctionalized Derivatives

- Polyfunctionalized 4H-Pyran Derivatives : Derivatives of 4H-pyran bearing fluorochloro pyridyl moieties were synthesized through a one-pot multicomponent reaction catalyzed by piperidine, highlighting the compound's role in creating multifunctional molecules (Ye et al., 2010).

Applications in Polymer Chemistry

- Fluorinated Polyamides with Pyridine and Sulfone Moieties : A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for preparing fluorinated polyamides, showing the compound's utility in advanced polymer chemistry (Liu et al., 2013).

Novel Polymer Electrolyte Membrane

- High-Temperature Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties were synthesized, demonstrating the compound's application in creating materials for high-temperature fuel cells (Pefkianakis et al., 2005).

Green-Emitting Iridium(III) Complexes

- Photoluminescence Applications : Iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands were synthesized, showing potential in photoluminescence applications (Constable et al., 2014).

Synthesis and Biological Evaluation

- Butyrylcholinesterase Enzyme Inhibition : A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their inhibition of the butyrylcholinesterase enzyme, indicating potential medical applications (Khalid et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c17-15-11-14(1-2-16(15)18)24(21,22)20-9-5-13(6-10-20)23-12-3-7-19-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPCJPGTXYKBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)

![ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2820048.png)

![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)

![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)

![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)